

# I-BRD9 off-target effects bromodomain panel

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## Compound Focus: I-BRD9

Cat. No.: S530308

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## I-BRD9 Selectivity Profile

The following table consolidates key selectivity data for **I-BRD9** from biochemical and cellular assays.

Target / Category	Assay Type	Potency / Binding (pIC <sub>50</sub> or pK <sub>D</sub> )	IC <sub>50</sub> / K <sub>D</sub>	Selectivity Fold-Change vs. BRD9
BRD9	TR-FRET [1] [2]	pIC <sub>50</sub> = 7.3	50 nM	(Reference)
BRD9	BROMOscan [2]	pK <sub>D</sub> = 8.7	2 nM	(Reference)
BRD4 (BD1)	TR-FRET [1] [2]	pIC <sub>50</sub> = 5.3	~11 μM	>100-fold
BET Family	BROMOscan [1] [2]	-	-	>700-fold
BRD7	BROMOscan [1] [2]	pK <sub>D</sub> = 6.4	~400 nM	200-fold
Panel of 34 Bromodomains	BROMOscan [1] [2]	-	-	>70-fold
49 Off-Targets (Kinases, etc.)	Panel Screening [2]	-	No activity at <5 μM	Selective

## Experimental Validation & Protocols

To confidently attribute observed cellular phenotypes to BRD9 inhibition, you can use the following validation strategies.

### Biochemical Assay: TR-FRET

This assay is used to measure direct binding and competition with an acetylated histone peptide.

- **Key Findings for I-BRD9:** In a TR-FRET assay, **I-BRD9** exhibited a  $pIC_{50}$  of 7.3 (50 nM) for BRD9 and was found to be **>100-fold selective** over BRD4 [1] [2].

### Cellular Target Engagement: NanoBRET

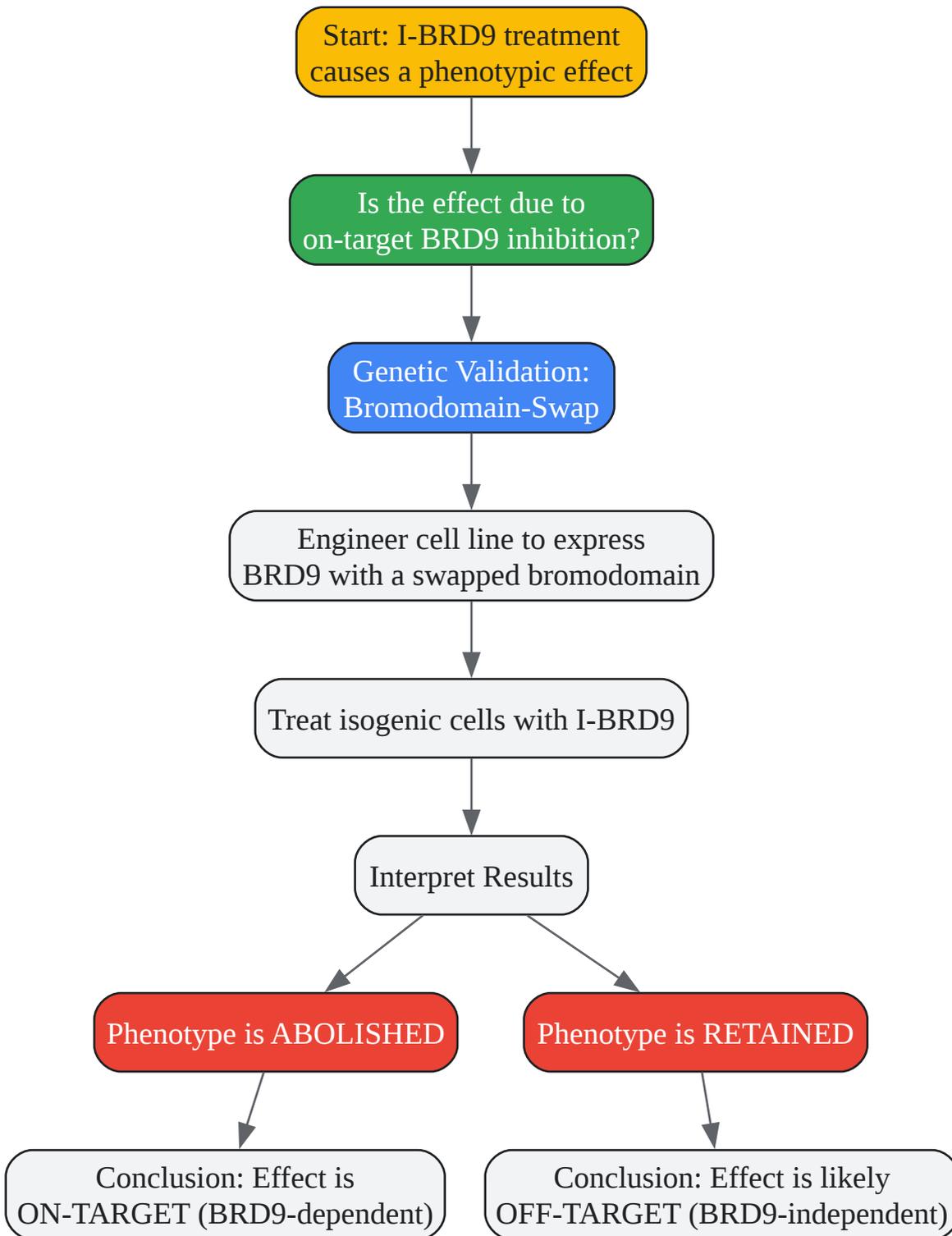
This assay confirms that **I-BRD9** engages BRD9 in a live-cell context.

- **Key Findings for I-BRD9:** **I-BRD9** is active in cells, with a NanoBRET  $pIC_{50}$  of 6.8 ( $IC_{50} = 158$  nM) [2]. In HUT-78 cells, it demonstrated **>625-fold selectivity** over BRD3 [2].

### Genetic Rescue: Bromodomain-Swap

This powerful method genetically confirms that a compound's cellular effect is on-target.

- **Concept:** Engineer an allele of BRD9 where its bromodomain is replaced with a structurally divergent one (e.g., from BRD4 or a non-mammalian protein) that no longer binds **I-BRD9** but still maintains the protein's native function. If this swapped allele confers resistance to **I-BRD9**'s anti-proliferative effects, it demonstrates that the phenotype is due to on-target BRD9 inhibition [3].
- **Workflow:** The diagram below outlines the logical process and experimental readouts for this validation.



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## Troubleshooting Common Issues

- **Unexpected Phenotype in My Cell Line:** First, confirm BRD9 dependency in your model. Consult published literature; for example, many AML cell lines are BRD9-dependent [3] [4], while some solid tumors are not. Use the bromodomain-swap strategy for definitive validation [3].
- **Lack of Efficacy at Published IC<sub>50</sub>:** Verify that your cell culture conditions (e.g., serum concentration) do not significantly compound binding. Reconfirm the solubility and stability of your **I-BRD9** stock solution in the assay buffer.
- **Suspected Off-Target Effects:** If your observed phenotype resembles BET inhibition (e.g., rapid MYC downregulation), review the high selectivity of **I-BRD9** over BET bromodomains (>700-fold) [1] [2]. Consider running a counter-screen with a BET inhibitor like JQ1 to distinguish the effects.

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## References

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2. Probe I-BRD9 [chemicalprobes.org]
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